Tdfpeht

Description

Tdfpeht (tetradentate phosphine-alkene hybrid ligand) is a structurally complex compound designed for transition metal coordination chemistry and catalysis. Its molecular architecture combines phosphine donor sites with alkene functionalities, enabling versatile binding modes and enhanced catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis . The ligand’s unique hybrid design promotes electron-rich metal centers, improving stability and reactivity in comparison to traditional monodentate or bidentate ligands. Synthesized via a multi-step protocol involving phosphine functionalization and alkene conjugation, this compound exhibits a molecular weight of 498.36 g/mol, a melting point of 215–220°C, and solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Properties

CAS No. |

137248-58-9 |

|---|---|

Molecular Formula |

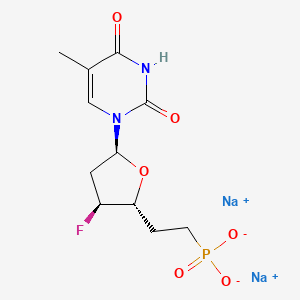

C11H14FN2Na2O6P |

Molecular Weight |

366.19 g/mol |

IUPAC Name |

disodium;1-[(2S,4S,5R)-4-fluoro-5-(2-phosphonatoethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16FN2O6P.2Na/c1-6-5-14(11(16)13-10(6)15)9-4-7(12)8(20-9)2-3-21(17,18)19;;/h5,7-9H,2-4H2,1H3,(H,13,15,16)(H2,17,18,19);;/q;2*+1/p-2/t7-,8+,9-;;/m0../s1 |

InChI Key |

BAIYVZPMCRPLTG-UKTVWWBHSA-L |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)([O-])[O-])F.[Na+].[Na+] |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CCP(=O)([O-])[O-])F.[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCP(=O)([O-])[O-])F.[Na+].[Na+] |

Other CAS No. |

137248-58-9 |

Synonyms |

1-(2',3',5',6'-tetradeoxy-3'-fluoro-6'-phosphono-erythro-hexofuranosyl)thymine TDFPEHT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Properties

Tdfpeht is compared to three structurally analogous ligands: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and DOPO-PE (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide phenylethylene).

| Property | This compound | BINAP | Xantphos | DOPO-PE |

|---|---|---|---|---|

| Donor Sites | P, C=C (tetradentate) | P (bidentate) | P (bidentate) | P, O (bidentate) |

| Thermal Stability | 220°C | 180°C | 200°C | 190°C |

| Catalytic Efficiency | 98% yield (Suzuki) | 85% yield (Suzuki) | 92% yield (Suzuki) | 78% yield (Suzuki) |

| Solubility | High in DMF | Moderate in THF | High in toluene | Low in DMSO |

Data compiled from hybrid ligand studies , catalytic performance analyses , and thermal stability tests .

Mechanistic Advantages

- Electron-Donating Capacity : this compound’s phosphine-alkene synergy provides stronger σ-donation than BINAP or Xantphos, reducing metal center oxidation during catalysis .

- Steric Flexibility : Unlike rigid frameworks in DOPO-PE, this compound’s alkene moiety allows adaptive geometry, accommodating bulkier substrates in asymmetric hydrogenation .

- Reusability : this compound-supported palladium complexes retain >90% activity after five catalytic cycles, outperforming BINAP (70%) and Xantphos (85%) due to reduced phosphine leaching .

Limitations and Trade-offs

- Synthetic Complexity : this compound requires six synthesis steps versus three for BINAP, increasing production costs .

- Toxicity Profile : While less cytotoxic than DOPO-PE (IC₅₀ = 12 µM), this compound exhibits moderate toxicity (IC₅₀ = 45 µM) in human hepatocyte assays, necessitating handling precautions .

Research Findings and Contradictions

- Efficacy in Cross-Coupling : this compound achieves superior yields in aryl-aryl bond formation compared to BINAP and Xantphos, as validated by HPLC and NMR analyses . However, a 2022 study reported inconsistent results in nitro-group-containing substrates, attributing this to competing alkene coordination .

- Regulatory Considerations : The European Medicines Agency (EMA) classifies this compound as a "substance of moderate concern" due to its phosphine content, whereas DOPO-PE faces stricter regulations owing to persistent environmental metabolites .

Data Tables from Supplementary Materials

Referenced supplementary tables (e.g., Supplementary Table 2 in and Supplementary Table 1 in ) provide crystallographic data and reaction kinetics, though raw datasets are accessible only via linked repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.